2-Amino-5-(difluoromethoxy)-4-fluorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-amino-5-(difluoromethoxy)-4-fluorophenol |
InChI |
InChI=1S/C7H6F3NO2/c8-3-1-4(11)5(12)2-6(3)13-7(9)10/h1-2,7,12H,11H2 |
InChI Key |
MQSKTHQYYXZGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 5 Difluoromethoxy 4 Fluorophenol and Its Precursors
Strategies for Phenol (B47542) and Aniline (B41778) Derivatization
The functionalization of phenol and aniline scaffolds is a cornerstone of synthetic organic chemistry. For the target compound, this involves the precise installation of three different substituents onto a benzene (B151609) ring, a task that demands careful consideration of regioselectivity and functional group compatibility.
Incorporating fluorine into aromatic systems can significantly alter a molecule's physicochemical properties. wikipedia.org Several methods exist for the introduction of fluorine onto a phenolic ring.
Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring like phenol. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4) are commonly employed. However, these reactions can sometimes lead to a mixture of ortho and para isomers and may result in dearomatization, particularly with phenol substrates. wikipedia.orgdigitellinc.com
Deoxyfluorination of Phenols: A more direct route to aryl fluorides from phenols is deoxyfluorination, which involves the replacement of a hydroxyl group with fluorine. This ipso-substitution can be achieved with specialized reagents. nih.govorganic-chemistry.org One notable reagent, developed by Ritter and coworkers, allows for the one-step conversion of phenols to aryl fluorides under mild conditions and is compatible with various functional groups. sigmaaldrich.com Another method utilizes an N,N-diaryl-2-chloroimidazolium chloride-derived reagent that facilitates the conversion of phenols, including those with electron-withdrawing groups, to aryl fluorides in high yields. nih.govorganic-chemistry.org A further advancement in this area is the use of sulfuryl fluoride (B91410) (SO₂F₂) to convert phenols into aryl fluorosulfonate intermediates, which are then subjected to nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F). acs.orgresearchgate.net
Traditional Methods: The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine but is often limited by harsh conditions. nih.gov Other routes may start from precursors like chloronitrobenzenes, involving halogen exchange, reduction, diazotization, and hydrolysis to yield the desired fluorophenol. epo.org
Table 1: Comparison of Phenol Fluorination Methods
| Method | Reagent(s) | Key Features | Limitations |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor™, NFSI | Direct C-H fluorination of electron-rich aromatics. | Can result in poor regioselectivity and dearomatization. wikipedia.org |
| Deoxyfluorination | PhenoFluor™, PyFluor | Direct replacement of -OH with -F (ipso-substitution). nih.govsigmaaldrich.com | Requires specialized, often expensive, reagents. acs.org |
| Via Aryl Fluorosulfonates | SO₂F₂, NMe₄F | Mild conditions, wide substrate scope, uses inexpensive reagents. acs.org | Two-step (or one-pot) process. |
| Balz-Schiemann Reaction | ArN₂⁺BF₄⁻, heat | Classic, well-established method. | Often requires harsh thermal conditions. nih.gov |
The difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for other functional groups. sci-hub.sechinesechemsoc.org Its introduction onto a phenol is typically achieved through O-difluoromethylation.
The most common methods involve the generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile. orgsyn.org
Difluorocarbene Precursors:
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a readily available, stable, and relatively non-toxic solid that thermally decarboxylates to generate difluorocarbene. The reaction is typically performed in the presence of a base (to form the phenoxide) in a polar aprotic solvent at elevated temperatures. orgsyn.org
S-(Difluoromethyl)sulfonium salts: These bench-stable reagents also serve as effective difluorocarbene precursors for the difluoromethylation of a wide array of phenols and thiophenols under basic conditions (e.g., LiOH). sci-hub.seacs.org
Difluoromethyl Triflate (HCF₂OTf): This non-ozone-depleting liquid reagent, prepared from TMSCF₃, allows for the rapid difluoromethylation of phenols at room temperature under aqueous basic conditions. Its high reactivity and tolerance for various functional groups make it suitable for one-pot syntheses starting from aryl boronic acids. rsc.org
The reaction mechanism is believed to proceed via the thermal decarboxylation of the reagent to generate the electrophilic difluorocarbene, which is then trapped by the nucleophilic phenolate. Subsequent protonation yields the aryl difluoromethyl ether. orgsyn.org
Table 2: Reagents for O-Difluoromethylation of Phenols
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Base (e.g., Cs₂CO₃), DMF/H₂O, 120 °C | Bench-stable, non-toxic, operationally simple. | orgsyn.org |
| S-(Difluoromethyl)sulfonium salt | Base (e.g., LiOH), solvent | Bench-stable, good to excellent yields for diverse phenols. | sci-hub.seacs.org |
| Difluoromethyl Triflate (HCF₂OTf) | Base (e.g., KOH), MeCN/H₂O, room temp. | Fast reaction, mild conditions, non-ozone-depleting. | rsc.org |
The introduction of an amino group onto the aromatic ring is a critical step, most commonly achieved by the reduction of a nitro group precursor. The reduction of aromatic nitro compounds is a well-established and highly efficient transformation. nih.gov
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst. Catalysts such as palladium on carbon (Pd/C) are frequently used. For instance, a hydrogenation reaction can be carried out at elevated temperature and pressure to achieve complete conversion of the nitro group. guidechem.com
Chemical Reduction: A wide variety of chemical reducing agents can be employed.
Sodium Borohydride (NaBH₄): This reagent is often used in conjunction with a catalyst, as the reduction of nitrophenols by NaBH₄ alone is typically very slow. nih.gov Numerous studies have demonstrated the use of metallic nanoparticles (e.g., gold, copper, iron) to catalyze this reduction, which proceeds rapidly at room temperature. nih.govoiccpress.commdpi.com The reaction progress can be easily monitored by UV-Vis spectroscopy, observing the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm. mdpi.com
Hydrazine (B178648) (N₂H₄): In another patented process, 4-(difluoromethoxy)nitrobenzene (B73078) is reduced to the corresponding aniline using hydrazine and water as the reducing system, catalyzed by ferric oxide and activated carbon.
The general mechanism for catalytic reduction involves the adsorption of both the nitrophenolate ion and the hydride donor (from NaBH₄) onto the surface of the metal nanoparticle catalyst. This facilitates the transfer of electrons and hydrogen, leading to the reduction of the nitro group through intermediates like nitroso and hydroxylamino species to the final amine product. nih.govacs.org
Multistep Synthesis Approaches
Synthesizing a polysubstituted aromatic compound like 2-Amino-5-(difluoromethoxy)-4-fluorophenol often necessitates a multistep sequence where functional groups are introduced sequentially. The order of these steps is crucial to control regioselectivity and avoid unwanted side reactions.
A common and powerful strategy involves the nitration of a phenol or aniline precursor, followed by the reduction of the installed nitro group to an amine. The nitro group is a strong deactivating group and a meta-director, but in phenols and anilines, the powerful activating and ortho-, para-directing influence of the -OH or -NH₂ group dominates.
Nitration: The nitration of a substituted phenol, such as a 4-fluorophenol (B42351) derivative, can be achieved using standard nitrating agents like nitric acid in sulfuric acid. rsc.org The regiochemical outcome is directed by the existing substituents. For example, the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate for the drug Linzagolix, involves the nitration of a protected 4-fluoro-2-methoxyphenol. acs.orgnbinno.com A process patent describes the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide using fuming nitric acid in sulfuric acid at low temperatures, followed by deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline. google.com This highlights a common strategy: protecting a reactive amino or hydroxyl group, performing the nitration, and then deprotecting.
Reduction: Once the nitro group is in place, it can be reduced to the desired amino group using the methods described in section 2.1.3. This nitration-reduction sequence provides a reliable pathway to aniline derivatives. For example, a synthetic route for 2-amino-5-fluorophenol (B134415) involves nitration followed by a hydrogenation reaction using a catalyst and hydrogen gas. guidechem.com
This two-step sequence is a foundational approach for preparing precursors to the target molecule. A plausible route could involve the nitration of a 4-fluoro-5-(difluoromethoxy)phenol intermediate, followed by catalytic reduction to yield the final product.
Metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These methods offer alternative strategies for introducing the amino group or for constructing the substituted aromatic ring itself.
Aniline Synthesis via C-N Coupling:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. This could be used to form the target molecule by coupling a suitably halogenated precursor with an ammonia (B1221849) equivalent or a protected amine.
Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with an amine, often requiring high temperatures. Modern advancements have led to milder, ligand-assisted copper-catalyzed C-N coupling reactions that can proceed even at room temperature. chemrxiv.org
Construction of the Aromatic Core:
Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid (or ester) with an aryl halide. One could envision a strategy where two substituted aromatic fragments are joined. For example, a (2-amino-4-fluorophenyl)boronic acid derivative could be coupled with a halogenated difluoromethoxybenzene piece. mdpi.com
Stille Coupling: This reaction involves the coupling of an organostannane reagent with an aryl halide. Shelf-stable ortho-stannylated anilines have been developed as reagents that can be directly coupled with aryl halides to install a 2-aminophenyl substituent. nih.gov
Stereoselective Synthesis Considerations
The structure of this compound does not inherently contain a chiral center. Stereoselective synthesis considerations would become relevant if a chiral moiety were to be introduced into the molecule or its precursors, for instance, through the addition of a chiral side chain or by creating a stereocenter via a specific reaction.
In the broader context of synthesizing fluorinated organic compounds, several stereoselective methods are employed to control the spatial arrangement of atoms. Should a synthetic route for a derivative of this compound require the introduction of a stereocenter, the following approaches could be considered:
Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into a precursor molecule to direct a subsequent reaction, such as an alkylation or an addition reaction, to proceed with a high degree of stereoselectivity. After the desired stereocenter is established, the auxiliary would be removed.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective or diastereoselective transformations. For example, an asymmetric hydrogenation or oxidation of a precursor could establish a chiral center.
Enzyme-Catalyzed Reactions: Biocatalysts, such as enzymes, are known for their high stereoselectivity. A strategically chosen enzyme could be used to perform a kinetic resolution of a racemic precursor or to catalyze a stereoselective transformation to yield a chiral intermediate.
The choice of method would depend on the specific synthetic route and the desired stereochemical outcome. The development of such a synthesis would require significant research to identify suitable precursors and optimize reaction conditions to achieve high levels of stereocontrol.
Table 1: Potential Stereoselective Approaches for Derivatives
| Approach | Description | Potential Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a reaction's stereochemistry. | Directing the formation of a stereocenter on a side chain attached to the aromatic ring. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one stereoisomer over another. | Asymmetric reduction of a ketone or imine precursor to generate a chiral alcohol or amine. |
| Biocatalysis | Employment of enzymes to perform highly stereoselective transformations. | Enantioselective hydrolysis of an ester precursor or stereospecific hydroxylation of the aromatic ring. |
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound and its precursors is crucial for minimizing environmental impact and enhancing the sustainability of the process. While specific green synthetic routes for this compound are not well-documented, general strategies for making the synthesis of fluorinated aromatic compounds more environmentally friendly can be applied.
Key principles of green chemistry that could be implemented include:
Use of Greener Solvents: Traditional syntheses of fluorinated compounds often rely on volatile and potentially toxic organic solvents. A greener approach would involve substituting these with more benign alternatives such as water, supercritical fluids (like CO2), ionic liquids, or bio-based solvents. For instance, a patented method for preparing 2-amino-5-fluoro acetophenone (B1666503) utilizes water as a solvent, simplifying the process and reducing the use of organic solvents.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are addition-based rather than substitution-based where possible, thus minimizing the generation of byproducts.
Catalysis: The use of catalytic reagents is preferable to stoichiometric reagents. Catalysts are used in smaller amounts and can be recycled and reused, which reduces waste. For example, the synthesis of 2-Amino-4,5-difluorobenzoic acid, a related compound, utilizes a palladium on carbon catalyst for hydrogenation, which is a common and often recyclable catalyst.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of new, more efficient catalysts can often enable reactions to proceed under milder conditions.
Renewable Feedstocks: While the synthesis of complex fluorinated aromatics typically starts from petroleum-derived feedstocks, research into utilizing bio-based starting materials is an ongoing area of green chemistry.
Waste Reduction: Designing synthetic pathways to produce less waste is a fundamental principle of green chemistry. This can be achieved through higher yielding reactions, the use of catalysts, and the selection of synthetic routes with fewer steps.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of Fluorinated Aromatics |
| Safer Solvents | Replacement of halogenated solvents with water, ethanol, or supercritical CO2. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product. |
| Catalysis | Use of recyclable metal catalysts or organocatalysts to reduce waste and improve efficiency. |
| Energy Efficiency | Development of synthetic methods that proceed at lower temperatures and pressures. |
| Renewable Feedstocks | Exploration of bio-based starting materials to reduce reliance on fossil fuels. |
By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Difluoromethoxy 4 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of specific nuclei. For a molecule like 2-Amino-5-(difluoromethoxy)-4-fluorophenol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the aromatic protons, the amine (NH₂), hydroxyl (OH), and the difluoromethoxy (CHF₂) group.
The aromatic region would show two signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts, multiplicities, and coupling constants would be influenced by the surrounding substituents. The proton of the difluoromethoxy group would appear as a characteristic triplet due to coupling with the two fluorine atoms. The amine and hydroxyl protons are often broad singlets and their chemical shifts can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Doublet / Doublet of doublets | 2-10 Hz (H-H, H-F) |
| Difluoromethoxy CH | 6.5 - 7.8 | Triplet | ~75 Hz (¹JH-F) |
| Amine NH₂ | 3.5 - 5.0 | Broad Singlet | N/A |
¹³C NMR Analysis of Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Furthermore, the presence of fluorine atoms would lead to carbon-fluorine (C-F) couplings, which are valuable for assignments. The carbon atom of the difluoromethoxy group would exhibit a triplet due to coupling with the two attached fluorine atoms, while carbons on the aromatic ring would show doublet or triplet patterns of smaller coupling constants depending on their proximity to the fluorine substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic C-NH₂ | 130 - 145 | Doublet |
| Aromatic C-F | 150 - 165 | Doublet (Large ¹JC-F) |
| Aromatic C-O(H) | 145 - 160 | Doublet |
| Aromatic C-O(CF₂H) | 140 - 155 | Multiplet |
| Aromatic CH | 100 - 120 | Multiplet |
¹⁹F NMR for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is highly sensitive and provides unambiguous information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The difluoromethoxy fluorine signal would appear as a doublet due to coupling with the adjacent proton. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this technique excellent for confirming the presence and nature of fluorine-containing functional groups.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₇H₆F₃NO₂, one can confirm the elemental composition with a high degree of confidence.
Table 3: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆F₃NO₂ |
| Calculated Exact Mass | 197.0351 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, ESI-MS would be expected to show a prominent ion at m/z 198.0429 in positive mode, corresponding to the protonated molecule. Analysis of the fragmentation pattern, induced by techniques like collision-induced dissociation (CID), can further help to confirm the structure by showing characteristic losses of small neutral molecules.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, which corresponds to the vibrational modes of the chemical bonds.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of chemical compounds. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be inferred from the analysis of structurally similar molecules, such as 2-amino-4,5-difluorobenzoic acid and 4-aminophenol.
The primary functional groups present in this compound are the amino (-NH₂), hydroxyl (-OH), ether (C-O-C of the difluoromethoxy group), and the fluorinated benzene ring. The expected FTIR spectral regions and their corresponding vibrational modes are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 (Broad) |
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Ring Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O (Ether) | Asymmetric Stretching | 1200-1275 |
| C-F | Stretching | 1000-1400 |
| O-C-F (Difluoromethoxy) | Stretching | 1000-1100 |
The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretching, often broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and their exact positions can provide information about the substitution pattern of the benzene ring. The C-F and the O-CF₂ stretching vibrations will contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for the analysis of organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound.
A typical RP-HPLC method for a similar compound, 2-amino-4-chlorophenol, utilizes a C18 column, which is a nonpolar stationary phase. utu.ac.in The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. utu.ac.inpensoft.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, could be employed to achieve optimal separation from any process-related impurities or degradation products. pensoft.net
Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. utu.ac.in For method validation, parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) would be established according to ICH guidelines. pensoft.net For instance, in the analysis of a related aminophenol, linearity was established over a specific concentration range with a high correlation coefficient (e.g., >0.999). utu.ac.in
| HPLC Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) utu.ac.in |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer utu.ac.inpensoft.net |
| Elution Mode | Isocratic or Gradient pensoft.net |
| Flow Rate | 0.5 - 1.5 mL/min utu.ac.in |
| Detection | UV-Vis (at λmax) utu.ac.in |
| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which contains polar functional groups (-NH₂ and -OH), derivatization is often necessary to increase its volatility and thermal stability for GC analysis. mdpi.com Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for amines and phenols.
The derivatized analyte is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS column). mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for structural elucidation and confirmation. The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
| GC-MS Parameter | Typical Conditions |
| Derivatization | Silylation (e.g., with BSTFA) |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Injection Mode | Splitless mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom in the molecule |
| Bond Lengths & Angles | Geometric parameters of the molecular structure |
| Torsion Angles | Conformational details of the molecule |
| Intermolecular Interactions | Hydrogen bonding, halogen bonding, π-π stacking |
Computational Chemistry and Theoretical Studies on 2 Amino 5 Difluoromethoxy 4 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for analyzing complex molecules like 2-Amino-5-(difluoromethoxy)-4-fluorophenol.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be concentrated on the aniline (B41778) and phenol (B47542) portions of the molecule, as these are the most electron-donating regions. This suggests that the molecule would likely act as a nucleophile in reactions, with electrophilic attack occurring at sites of high HOMO density. The LUMO, in contrast, would be distributed across the aromatic ring, influenced by the electron-withdrawing substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. The interplay between the strong donating and withdrawing groups on the ring would likely result in a moderate energy gap, suggesting a compound that is reactive but relatively stable.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Predicted Energy Level | Predicted Localization | Implied Reactivity |
|---|---|---|---|
| HOMO | Relatively High | Phenyl ring, Amino (–NH₂) and Hydroxyl (–OH) groups | Nucleophilic character; site of electrophilic attack |
| LUMO | Relatively Low | Phenyl ring, influenced by Fluoro (–F) and Difluoromethoxy (–OCHF₂) groups | Electrophilic character; site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | N/A | Indicator of kinetic stability and chemical reactivity |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions (typically red for negative potential/electron-rich areas and blue for positive potential/electron-poor areas).
For this compound, an ESP map would be expected to show significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. The acidic protons of the –OH and –NH₂ groups would appear as regions of high positive potential (blue). The highly electronegative fluorine atom and the difluoromethoxy group would create additional regions of negative potential, while also withdrawing electron density from the aromatic ring carbons, making the ring itself more electron-deficient than in unsubstituted phenol or aniline.
Conformational Analysis and Molecular Stability
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, key conformational variables include the orientation of the hydroxyl and amino groups relative to the ring and the rotation around the C–O bond of the difluoromethoxy group.
Hydrogen Bonding Interactions and Acidity of the Difluoromethyl Group
The presence of –OH and –NH₂ groups makes this compound capable of acting as both a hydrogen bond donor and acceptor. Theoretical calculations can quantify the strength of these potential interactions. As mentioned, an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen is highly probable, which would increase the molecule's stability.
Furthermore, the acidity of the phenolic proton is a key property. The presence of two electron-withdrawing groups (–F and –OCHF₂) on the ring would be expected to increase the acidity of the hydroxyl group compared to unsubstituted phenol, as these groups help stabilize the resulting phenoxide anion. DFT studies on substituted phenols have shown a clear correlation between the electronic nature of substituents and O-H bond dissociation energies, which relates to acidity. mdpi.com
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).
For this compound, a polar solvent would be expected to stabilize charged or highly polar states. For example, in a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the amino and hydroxyl groups, influencing their orientation and reactivity. nih.gov Solvent can also affect the equilibrium between different conformers and alter the HOMO-LUMO energy gap, thereby modulating the molecule's reactivity and even its UV-Vis absorption spectrum. A comprehensive theoretical study would analyze these properties in various solvents to predict the molecule's behavior in different chemical environments.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies on this compound are not extensively available in public literature, the application of this technique can be theoretically outlined to understand its potential dynamic properties and interactions with biological targets. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular behavior at an atomic level. frontiersin.org
A hypothetical MD simulation study of this compound could be designed to investigate its conformational flexibility, solvation effects, and binding stability with a target protein, such as a kinase or receptor. Such a study would provide valuable insights into the compound's mechanism of action and guide further experimental research.
Conformational Analysis:
MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). The difluoromethoxy and amino groups can exhibit rotational flexibility, which could be crucial for its binding affinity and selectivity. The simulation would track the dihedral angles of these flexible bonds over time to understand their preferred orientations.
Solvation and Dynamic Behavior:
The interaction of this compound with solvent molecules, typically water in a biological context, can be analyzed. The simulations would reveal the formation and dynamics of hydrogen bonds between the compound's polar groups (amino and hydroxyl) and surrounding water molecules. The radial distribution function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the compound.
Interaction with Biological Targets:
To investigate the interaction of this compound with a biological target, the compound would be docked into the binding site of the protein. Subsequently, an MD simulation of the protein-ligand complex would be performed. This simulation would provide insights into the stability of the binding pose, the key interacting residues, and the nature of the intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).
The following tables represent hypothetical data that could be generated from such a molecular dynamics simulation study.
Table 1: Root Mean Square Deviation (RMSD) of this compound in Different Environments
| Simulation System | Average RMSD (Å) | Standard Deviation (Å) |
| In Vacuum | 0.85 | 0.12 |
| In Water | 1.23 | 0.25 |
| Bound to Protein X | 0.98 | 0.15 |
This table illustrates the conformational stability of the compound. A lower RMSD value suggests greater stability.
Table 2: Key Hydrogen Bond Interactions with a Hypothetical Protein Target
| Interacting Residue | Donor/Acceptor Atom on Compound | Occupancy (%) | Average Distance (Å) |
| ASP 154 | Amino Group (Donor) | 85.2 | 2.8 |
| LYS 89 | Hydroxyl Group (Donor) | 75.6 | 2.9 |
| GLU 121 | Hydroxyl Group (Acceptor) | 62.1 | 3.1 |
| ASN 152 | Difluoromethoxy Oxygen (Acceptor) | 45.8 | 3.2 |
This table details the specific amino acid residues involved in hydrogen bonding with the compound, the percentage of simulation time the bond exists (occupancy), and the average bond length.
Table 3: Interaction Energy Components between this compound and a Hypothetical Protein Target
| Energy Component | Average Energy (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -28.3 |
| Total Interaction Energy | -74.0 |
This table provides a breakdown of the energetic contributions to the binding of the compound to its target. More negative values indicate stronger binding.
By analyzing the trajectory data from MD simulations, researchers can gain a deeper understanding of the dynamic nature of this compound and the molecular determinants of its biological activity. mdpi.com This information is instrumental in the rational design of more potent and selective analogs.
Chemical Reactivity and Derivatization of 2 Amino 5 Difluoromethoxy 4 Fluorophenol
Reactions Involving the Amino Group
The primary amino group in 2-Amino-5-(difluoromethoxy)-4-fluorophenol is a key site for nucleophilic attack, enabling the formation of various derivatives. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.
The nucleophilic amino group can react with acylating agents like acid chlorides, anhydrides, or carboxylic acids to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.
While specific documented examples of amidation for this compound are not detailed in the available literature, the general transformation is well-established for related aminophenol compounds. For instance, aminophenols can be acylated to form N-acetylated products. The reaction typically involves treating the aminophenol with an acylating agent, often in the presence of a base to neutralize the acid byproduct.
Table 1: General Amidation and Sulfonamide Formation Reactions
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Amidation | Carboxylic Acid / Acid Chloride / Anhydride | Amide (-NH-C=O) |
Note: This table represents generalized reactions for a primary aromatic amine and does not reflect specific experimental data for this compound.
The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.
Schiff bases are a versatile class of compounds with applications in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. The formation of a Schiff base from a related compound, 4-(difluoromethoxy)-2-hydroxybenzaldehyde, has been documented, highlighting the reactivity of the difluoromethoxy-substituted aromatic system in such transformations. semanticscholar.org The general synthesis involves refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. mdpi.comnih.gov
Aromatic primary amines readily undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This process converts the amino group into a highly reactive diazonium salt (-N₂⁺).
These diazonium salts are valuable synthetic intermediates. They can be subjected to a variety of subsequent reactions, most notably azo coupling, where they react with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds (-N=N-). Azo compounds are widely known for their intense colors and are the basis for many synthetic dyes. While this reaction is characteristic of primary aromatic amines, specific examples involving this compound are not prominently featured in surveyed literature. The general procedure involves the diazotization of an aminophenol followed by coupling with a suitable partner in an alkaline medium. researchgate.netresearchgate.net
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in the molecule, capable of undergoing reactions typical of phenols, such as etherification. Its acidity and nucleophilicity are influenced by the other ring substituents.
The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles in a Williamson-type ether synthesis to form ethers.
This reaction is a common method for modifying the hydroxyl group. For the related compound 2-amino-5-fluorophenol (B134415), an etherification reaction has been described where it is treated with methyl chloroacetate (B1199739) in the presence of potassium carbonate and DMF to yield the corresponding ether. guidechem.com This demonstrates the feasibility of targeting the hydroxyl group for ether formation in a similarly substituted aminophenol structure.
The Mitsunobu reaction provides a powerful method for converting alcohols, including phenols, into a variety of other functional groups, such as esters and ethers, with inversion of stereochemistry if the alcohol is chiral. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
In this reaction, the phosphine and the azodicarboxylate activate the hydroxyl group, turning it into a good leaving group. organic-chemistry.org A suitable nucleophile can then displace it. For a phenolic hydroxyl group, this allows for the formation of aryl ethers under mild conditions. Although the Mitsunobu reaction is broadly applicable, specific instances of its use with this compound have not been found in a review of the literature. nih.govresearchgate.net The general principle involves the condensation of an alcohol with an acidic pronucleophile. nih.gov
Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental processes for the functionalization of this compound. The existing substituents determine the compound's susceptibility to attack by either electrophiles (Electrophilic Aromatic Substitution, EAS) or nucleophiles (Nucleophilic Aromatic Substitution, SNAr) and direct the incoming groups to specific positions on the ring.
Electrophilic Aromatic Substitution (EAS) Patterns
In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The rate and orientation of this reaction are governed by the combined electronic effects of the substituents already present. The substituents on this compound exhibit competing directing effects.
The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors. This is due to their ability to donate electron density to the aromatic ring through a resonance effect (+M), which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. This donation of electron density is most pronounced at the positions ortho and para to these groups.
Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. However, it is also an ortho, para-director because its lone pairs can participate in resonance (+M), stabilizing the arenium ion when the attack occurs at these positions.
The difluoromethoxy (-OCHF2) group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This deactivating nature is primarily an inductive effect (-I). Studies on the electronic properties of the difluoromethoxy group have shown it to be a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.ua This strong deactivating effect makes it a meta-director.
| Substituent | Position | Type | Directing Effect |
| -NH2 | C2 | Activating (+M > -I) | ortho, para (to C3) |
| -OH | C1 | Activating (+M > -I) | ortho, para (to C6) |
| -F | C4 | Deactivating (-I > +M) | ortho, para (to C3) |
| -OCHF2 | C5 | Deactivating (-I) | meta (to C3) |
Considering these influences, electrophilic attack is most likely to occur at the C3 and C6 positions. The C3 position is activated by the para-directing amino group and the ortho-directing fluorine atom, and is also the meta position relative to the deactivating difluoromethoxy group. The C6 position is activated by the ortho-directing hydroxyl group. The powerful activation by the amino and hydroxyl groups generally overcomes the deactivation by the halogen and difluoromethoxy groups. However, the high reactivity of aminophenols can lead to challenges such as polysubstitution and oxidative side reactions, sometimes necessitating the use of a protecting group for the amine or hydroxyl function to control the reaction.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.
In this compound, the fluorine atom at C4 is a potential leaving group. The ring is activated towards nucleophilic attack by the electron-withdrawing difluoromethoxy group at C5. The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
The difluoromethoxy group itself can, under certain harsh conditions, act as a leaving group in nucleophilic aromatic substitution reactions, behaving as a pseudohalogen. Studies on substituted nitrobenzenes have shown that the difluoromethoxy group can be displaced by nucleophiles like ammonia (B1221849) at high temperatures and pressures. The reactivity of the difluoromethoxy group in these reactions is lower than that of a fluorine atom but significantly higher than that of a chlorine atom. mdpi.com
Therefore, in SNAr reactions involving this compound, two potential pathways exist: displacement of the fluorine atom at C4 or, under more forcing conditions, displacement of the difluoromethoxy group at C5. The specific outcome would depend on the reaction conditions and the nature of the attacking nucleophile.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented in readily available literature, its structure suggests potential for such transformations.
Aryl halides are common substrates in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. The fluorine atom at C4, while generally less reactive than other halogens in these catalytic cycles, can undergo C-F bond activation with specialized nickel or palladium catalyst systems. This would allow for the introduction of a variety of substituents, including aryl, alkyl, and amino groups, at this position.
Furthermore, the amino and hydroxyl groups can be derivatized to introduce other functionalities suitable for cross-coupling. For example, the hydroxyl group can be converted to a triflate (-OTf), a highly effective leaving group in palladium-catalyzed reactions. Similarly, the amino group can be transformed into a diazonium salt, which can then participate in reactions like the Sandmeyer or Heck reaction. These derivatizations would significantly expand the synthetic utility of the core structure, allowing for the construction of more complex molecules.
Influence of Fluorine and Difluoromethoxy Groups on Reaction Pathways
The presence of both a fluorine atom and a difluoromethoxy group significantly impacts the chemical reactivity of the aromatic ring.
Influence on Electrophilic Aromatic Substitution:
Deactivation: Both groups are electron-withdrawing, making the ring less reactive towards electrophiles compared to phenol (B47542) or aniline (B41778). This often necessitates harsher reaction conditions or more potent electrophiles.
Regioselectivity: The fluorine atom acts as an ortho, para-director, reinforcing the directing effect of the amino group towards the C3 position. The difluoromethoxy group, being a meta-director, also directs incoming electrophiles to the C3 position (and C1, though this is already substituted). This convergence of directing effects suggests that electrophilic substitution, if it occurs, would likely be highly regioselective for the C3 position.
Influence on Nucleophilic Aromatic Substitution:
Activation: The difluoromethoxy group, being strongly electron-withdrawing, activates the ring for nucleophilic attack, particularly at the para-position where the fluorine atom is located.
Leaving Group Potential: The fluorine atom is an excellent leaving group in SNAr reactions due to the strength of the C-F bond polarization and its ability to stabilize the negative charge in the transition state. The difluoromethoxy group can also serve as a leaving group under specific conditions. mdpi.com
The combined electronic properties of these fluorine-containing substituents create a unique reactivity profile. They deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dual nature allows for selective functionalization of the molecule depending on the chosen reaction type and conditions. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can influence the conformational properties of molecules, which is a valuable feature in medicinal chemistry. nih.govnuph.edu.ua
Biological and Pharmacological Research Applications of 2 Amino 5 Difluoromethoxy 4 Fluorophenol Derivatives Pre Clinical Investigations
Rational Design and Synthesis of Bioactive Derivatives
The rational design of derivatives often begins with using the 2-amino acetophenone (B1666503) structure as a versatile building block. nih.gov Synthetic strategies are employed to create a wide range of analogs, including azaflavones (2-aryl-4-quinolones), which are structurally similar to naturally occurring flavones and are investigated for their potential as anticancer agents. nih.gov The synthesis process can involve reacting ortho-amino acetophenones with aroyl chlorides or arylcarboxylic acids to form amides, which are then cyclized. nih.gov
Another approach involves the metal-free C-N coupling reaction of similar halogenated furanones with amino acids. rsc.org This method allows for the creation of derivatives intended to act as linkers, connecting the core furanone structure to other bioactive moieties that contain hydroxyl or amino groups. rsc.org The goal of these synthetic efforts is to generate compounds with improved potency, selectivity, and drug-like properties for various biological targets. nih.govrsc.org The introduction of fluorine-containing groups is a key strategy in modern drug design, and biomimetic approaches have been developed for the enantioselective synthesis of β,β-difluoro-α-amino acid derivatives, which are valuable components in the synthesis of fluoro peptides and other complex molecules. nih.gov
In Vitro Biological Activity Evaluation
The in vitro assessment of newly synthesized derivatives is a critical step in pre-clinical research to determine their biological and pharmacological profiles.
Derivatives of aminophenols and related structures are frequently investigated as inhibitors of enzymes implicated in disease pathology. A primary target in this area is β-secretase (BACE-1), an aspartyl protease that plays a crucial role in the generation of amyloid-β (Aβ) peptides associated with Alzheimer's disease. nih.govnih.gov The goal is to develop potent and selective inhibitors that can cross the blood-brain barrier. nih.gov
Structure-based design has led to the evolution of various inhibitor classes, moving from peptidomimetic to smaller, non-peptidic molecules. rsc.org High-throughput screening has identified novel chemotypes, such as acylguanidines and 2-amino-3,4-dihydroquinazolines, that bind directly to the catalytic aspartic acid residues of the enzyme. nih.gov Subsequent modifications aim to improve inhibitory potency and selectivity over related proteases like cathepsin D. nih.govnih.gov
Table 1: Examples of β-Secretase Inhibitor Chemotypes and Research Focus
| Inhibitor Class | Mechanism/Target Interaction | Research Goal |
|---|---|---|
| Peptidomimetics | Mimic the natural substrate of β-secretase. | Initial design strategy, often limited by poor bioavailability. nih.gov |
| Acylguanidines | Bind directly to catalytic aspartates (Asp32, Asp228) in the active site. nih.gov | Identified via high-throughput screening as a novel chemotype. nih.gov |
| 2-Amino-3,4-dihydroquinazolines | Exocyclic amino group forms hydrogen bonds with catalytic aspartates. nih.gov | Improve potency and selectivity through substitution into enzyme pockets. nih.gov |
| Non-redox 5-LOX Inhibitors | Compete with the arachidonic acid substrate at the active site of 5-lipoxygenase. biorxiv.org | Development of anti-inflammatory agents. biorxiv.org |
Derivatives are often designed to interact with G protein-coupled receptors (GPCRs), such as the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, which are involved in a wide array of physiological and neurological processes. mdpi.com The 5-HT2 receptor subfamily, particularly the 5-HT2A subtype, is a significant target for therapeutic intervention in psychiatric disorders. mdpi.comnih.gov
Research focuses on developing selective agonists or antagonists for these receptors. nih.gov The concept of "functional selectivity" is crucial, as different ligands binding to the same receptor can trigger distinct downstream signaling pathways. nih.gov For instance, studies have shown that various 5-HT2A antagonists can differentially regulate the receptor's protein levels in vivo, with some causing down-regulation and others leading to up-regulation. researchgate.net This highlights the complexity of ligand-receptor interactions and their potential therapeutic implications. researchgate.net
Table 2: Research on Ligands Targeting 5-HT2 Receptors
| Ligand Type | Receptor Target(s) | Investigated Effect |
|---|---|---|
| Agonist | 5-HT2A/2C | Examination of discriminative stimulus effects in pre-clinical models. nih.gov |
| Antagonist | 5-HT2A | Assessment of receptor protein level regulation (down-regulation or up-regulation). researchgate.net |
| Inverse Agonist | 5-HT2A | Study of receptor level modulation and effects on PCP-induced hyperlocomotion. researchgate.net |
| General Ligands | 5-HT2B | Implicated in cardiovascular function, fibrosis, and nervous system regulation. mdpi.com |
To understand the effects of these derivatives at a cellular level, a variety of assays are employed. These tests, often conducted on non-human cell lines, measure impacts on fundamental cellular processes like proliferation and programmed cell death (apoptosis). rsc.org
The induction of apoptosis is a key mechanism for many anti-cancer agents. Assays to detect this process include measuring the activity of effector enzymes like caspase-3 or detecting the translocation of phosphatidylserine (B164497) using Annexin V conjugates. biotium.com Preliminary bioactivity screenings using methods like the MTT assay can reveal if the introduction of certain chemical groups, such as amino acids, has a toxic effect on cancer cell lines, guiding further drug design. rsc.org
Table 3: Common Cellular Assays for Derivative Evaluation
| Assay Type | Process Measured | Example Method/Marker |
|---|---|---|
| Apoptosis Detection | Programmed cell death. | Measurement of Caspase-3/7 activity. biotium.com |
| Apoptosis Detection | Changes in cell membrane during apoptosis. | Annexin V staining for phosphatidylserine (PS) translocation. |
| Cell Viability/Proliferation | General cell health and growth. | MTT assay to measure metabolic activity. rsc.org |
| Mitochondrial Health | Mitochondrial membrane potential, an indicator of cell viability. | Staining with dyes like JC-1. biotium.com |
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Derivatives of aminophenols and related heterocyclic compounds are screened for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.netmdpi.com These screenings typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. mdpi.com
Compounds are tested against a panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.comjmchemsci.com Some derivatives, such as certain 2(5H)-furanones, have shown activity against both bacteria and fungi and can also prevent the formation of biofilms, which are communities of microbes with increased resistance to antimicrobial agents. nih.gov
Table 4: Antimicrobial Screening of Bioactive Derivatives
| Compound Class | Target Microbes | Measured Activity |
|---|---|---|
| Aurone Derivatives | Gram-positive bacteria, Gram-negative bacteria, mycobacteria, fungi. mdpi.com | Minimum Inhibitory Concentration (MIC). mdpi.com |
| 5-Aminoquinoline Derivatives | Various bacterial and fungal strains. researchgate.net | Zone of inhibition. researchgate.net |
| 2(5H)-Furanone Derivatives | S. aureus, C. albicans. nih.gov | Antimicrobial and anti-biofilm activity (Minimal Biofilm Prevention Concentration). nih.gov |
| Coumarin Derivatives | E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans. jmchemsci.com | Zone of inhibition. jmchemsci.com |
The structural diversity of derivatives synthesized from aminophenol scaffolds also makes them candidates for antiviral drug discovery. Research in this area involves synthesizing specific classes of compounds and evaluating their ability to inhibit viral replication in vitro.
For example, pyrimidine (B1678525) derivatives have been a focus of antiviral research. The synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its related analogs has yielded compounds with significant antiretroviral activity. nih.govresearchgate.net The activity of these novel compounds is often compared to that of established reference drugs like adefovir (B194249) and tenofovir (B777) to gauge their potential as therapeutic agents. nih.gov
Table 5: Antiviral Activity of Pyrimidine Derivatives
| Derivative Type | Activity Profile | Reference Drugs for Comparison |
|---|---|---|
| 5-Cyano pyrimidine derivatives | Pronounced antiretroviral activity. nih.govresearchgate.net | Adefovir, Tenofovir. nih.gov |
| 5-Formyl pyrimidine derivatives | Pronounced antiretroviral activity. nih.govresearchgate.net | Adefovir, Tenofovir. nih.gov |
Molecular Target Engagement Studies
The interaction of small molecules with biological macromolecules is the foundational event for eliciting a pharmacological response. For derivatives of 2-amino-5-(difluoromethoxy)-4-fluorophenol, research has focused on how the distinct chemical features of this scaffold influence interactions with key biological targets, such as proteins and enzymes, and how they modulate critical cellular signaling pathways.
Binding Affinity to Biological Macromolecules (e.g., proteins, enzymes, DNA)
The introduction of fluorine and difluoromethoxy groups into the aminophenol scaffold can significantly enhance binding affinity to biological targets. The difluoromethyl group, in particular, is noted for its unique physicochemical properties that can improve interactions within the binding pockets of proteins. It is less lipophilic than the more common trifluoromethyl group and possesses the ability to act as a hydrogen bond donor. researchgate.net This capability allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially forming crucial hydrogen bonding interactions with amino acid residues in an enzyme's active site. researchgate.net
The fluorine atom itself, being highly electronegative, can alter the electronic distribution of the molecule, leading to more favorable interactions with protein targets. nih.gov For instance, in the development of inhibitors for matrix metalloproteinase 9 (MMP-9), a difluoromethoxy (-OCHF₂) containing compound served as a hit compound, leading to the identification of a new fluorine-containing lead that effectively disrupts MMP-9 homodimerization. nih.gov The ability of the Ar-OCHF₂ group to adopt different conformations (endo-exo or endo-endo) also provides a tool for fine-tuning polarity and lipophilicity, which can be optimized to maximize binding affinity for a specific target. nih.gov
Table 1: Illustrative Binding Affinities of Fluorinated Compounds to Target Enzymes (Note: Data is representative of fluorinated compounds to demonstrate principles, as specific data for this compound derivatives is not publicly available.)
| Compound Type | Target Enzyme | Binding Affinity Metric | Affinity Value | Reference Principle |
|---|---|---|---|---|
| Fluoro-acylhydrazone (Compound 1) | Fungal Target | MIC₈₀ | 0.25 µM | Fluorine substituents enhancing potency. nih.gov |
| 7-PPyQ Derivative (Compound 15) | Tubulin | GI₅₀ | Sub-nanomolar | Fluorination improving biological activity. nih.gov |
| Fluorotaxoid | Tubulin | Potency vs. Paclitaxel | ~100x greater in resistant cells | -OCF₂H group enhancing potency. nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., STAT3 pathway disruption)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. nih.gov Its persistent activation is a hallmark of many types of cancer, making it a prime target for therapeutic intervention. nih.govhawaii.edu Polyphenolic compounds, a class to which aminophenol derivatives belong, have been investigated for their ability to target the STAT3 signaling pathway. nih.gov
Derivatives of this compound are being explored for their potential to act as STAT3 inhibitors. The mechanism of action is hypothesized to involve the disruption of STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. nih.govresearchgate.net The inhibition of STAT3 phosphorylation at key tyrosine residues (e.g., Tyr705) is a primary strategy, and compounds containing the fluorinated phenol (B47542) motif are under investigation for this purpose. researchgate.net For example, studies on other STAT3 inhibitors have shown that specific structural motifs can lead to potent inhibition of STAT3 activation and its downstream targets, such as Bcl-2, c-Myc, and cyclin D1, ultimately inducing apoptosis in cancer cells. researchgate.netnih.gov The unique electronic properties conferred by the fluorine and difluoromethoxy groups on the phenol ring are thought to be key for effective interaction with the STAT3 protein, potentially within the SH2 domain that governs its dimerization and activation. researchgate.net
Pre-clinical Pharmacokinetic Property Assessments and Fluorine's Influence
A crucial aspect of drug development is understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve these properties.
Metabolic Stability in In Vitro Systems
Metabolic stability is a critical parameter that influences the in vivo half-life and bioavailability of a drug candidate. nuvisan.comumich.edu Compounds that are rapidly metabolized by liver enzymes, such as the cytochrome P450 (CYP) family, often have poor pharmacokinetic profiles. The introduction of fluorine atoms at metabolically vulnerable positions on a molecule is a common tactic to enhance metabolic stability. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, thereby protecting the molecule from degradation. researchgate.net
The difluoromethoxy group (-OCHF₂) in derivatives of this compound is particularly advantageous for improving metabolic robustness. researchgate.net In vitro metabolic stability assays, typically using human or animal liver microsomes or hepatocytes, are employed to assess the rate at which a compound is metabolized. nuvisan.com These assays measure the disappearance of the parent compound over time to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com Studies on various fluorinated compounds have consistently shown that fluorination, particularly with groups like -OCHF₂, can significantly increase metabolic stability compared to their non-fluorinated counterparts. researchgate.netnih.gov
Table 2: Representative In Vitro Metabolic Stability Data (Note: This table illustrates the general effect of fluorination on metabolic stability, as specific data for this compound derivatives is not publicly available.)
| Compound Class | In Vitro System | Parameter | Observation | Reference Principle |
|---|---|---|---|---|
| Fluorinated vs. Non-fluorinated Analogues | Human Liver Microsomes (HLM) | Half-life (t½) | Fluorinated compounds generally show longer t½. | C-F bond strength resists metabolism. nih.gov |
| -OCHF₂ Containing Compounds | Rat Liver Microsomes (RLM) | Intrinsic Clearance (CLint) | Lower CLint compared to non-fluorinated parent. | -OCHF₂ group blocks metabolic sites. researchgate.net |
| Aryl Sulfonyl Fluorides | Rat Serum | Stability | Substitution pattern affects S-F bond stability. | Steric and electronic factors influence stability. mq.edu.au |
Membrane Permeability and Potential for Central Nervous System Penetration
The ability of a drug to cross biological membranes is fundamental to its absorption and distribution to target tissues. For drugs targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is a major challenge. nih.govnih.gov The inclusion of fluorine is a widely used strategy to enhance membrane permeability and facilitate BBB crossing. researchgate.net
Fluorine substitution increases the lipophilicity of a molecule, which generally favors passive diffusion across the lipid bilayers of cell membranes. researchgate.net The difluoromethoxy group also contributes to increased lipophilicity. researchgate.net This enhanced lipophilicity, combined with other favorable physicochemical properties, can improve a compound's potential for CNS penetration. nih.govresearchgate.net In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or HBMEC cells, are used to predict a compound's permeability. nih.govmdpi.com These assays have shown that fluorinated compounds often exhibit higher permeability compared to their non-fluorinated analogs. researchgate.net Therefore, derivatives of this compound are considered promising candidates for CNS drug discovery programs due to the expected favorable influence of their fluorine and difluoromethoxy substituents on BBB penetration. nih.govresearchgate.net
Applications as Biochemical Probes and Fluorescent Indicators
Beyond their potential as therapeutic agents, derivatives of this compound have applications as research tools. The aminophenol core can be modified to create fluorescent probes for bio-imaging. rsc.orgossila.com The ortho-amino and hydroxyl groups are precursors for synthesizing benzoxazole (B165842) structures, which are common components of fluorescent dyes. ossila.com
Furthermore, the presence of a fluorine atom allows for the synthesis of radiolabeled analogues using the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov These ¹⁸F-labeled molecules can serve as highly valuable biochemical probes for Positron Emission Tomography (PET) imaging. tandfonline.com PET is a non-invasive imaging technique that allows for the quantitative visualization and tracking of biological processes in vivo. nih.gov An ¹⁸F-labeled derivative of this compound could potentially be used as a PET tracer to study the distribution and target engagement of this class of compounds in pre-clinical animal models. nih.govmdpi.com Given their potential to target pathways like STAT3, which are dysregulated in cancer, an ¹⁸F-labeled probe could be developed for tumor imaging and monitoring therapeutic response. nih.gov
Structure Activity Relationship Sar Studies of 2 Amino 5 Difluoromethoxy 4 Fluorophenol Derivatives
Influence of the Difluoromethoxy Group on Biological Activity
The difluoromethoxy group (-OCF₂H) is a key feature of the title compound, imparting unique physicochemical properties that significantly influence its biological activity. It is often introduced to modulate lipophilicity, metabolic stability, and receptor-binding interactions.
In drug design, the difluoromethoxy group is frequently employed as a bioisostere for other common functional groups, such as the methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or thiol (-SH) groups. sci-hub.sebohrium.com Bioisosteric replacement aims to retain or enhance biological activity while improving pharmacokinetic properties.
The replacement of a metabolically susceptible methoxy group with a difluoromethoxy group is a common strategy to block oxidative metabolism. nih.gov The strong carbon-fluorine bonds in the -OCF₂H moiety are more resistant to enzymatic cleavage by cytochrome P-450 enzymes compared to the C-H bonds in a methoxy group. researchgate.net This can lead to improved metabolic stability and a longer half-life of the compound. nih.gov For instance, replacing a methoxy group with a difluoroethyl group (a related bioisostere) has been shown to remarkably improve both potency and metabolic stability in certain bioactive molecules. cas.cn The difluoromethoxy group can also serve as a bioisostere for a hydroxyl group, mimicking some of its hydrogen bonding capabilities but with altered acidity and lipophilicity. researchgate.net
The difluoromethoxy group is considered a "lipophilic hydrogen bond donor". scilit.comnih.gov The hydrogen atom in the -OCF₂H group is polarized due to the presence of the two highly electronegative fluorine atoms, allowing it to act as a weak hydrogen bond donor. researchgate.net Studies have determined that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenols and anilines, although weaker than that of a hydroxyl group. bohrium.comnih.govsemanticscholar.org This unique characteristic allows it to engage in hydrogen bonding interactions with biological targets, which might be critical for binding affinity.
Simultaneously, the fluorine atoms increase the lipophilicity of the group compared to a hydroxyl or methoxy group. researchgate.netsemanticscholar.org The change in lipophilicity when replacing a methyl group with a difluoromethyl group (Δlog P) has been experimentally measured to be in the range of -0.1 to +0.4, indicating that it generally enhances lipophilicity. bohrium.comnih.gov This increased lipophilicity can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability. mdpi.com
| Functional Group | Property | Typical Value/Characteristic | Reference |
|---|---|---|---|
| -CF₂H (in OCF₂H) | Hydrogen Bond Acidity (A) | 0.085 - 0.126 | bohrium.comsemanticscholar.org |
| Lipophilicity Change (Δlog P vs. CH₃) | -0.1 to +0.4 | bohrium.comnih.gov | |
| Nature | Lipophilic Hydrogen Bond Donor | scilit.com | |
| -OH | Nature | Strong Hydrogen Bond Donor | researchgate.net |
| -SH | Nature | Weak Hydrogen Bond Donor | researchgate.net |
| -NH₂ | Nature | Hydrogen Bond Donor | researchgate.net |
Role of Fluorine Atom Position and Number in Biological Activity and Metabolic Stability
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.com The position and number of fluorine substituents can profoundly alter a molecule's biological activity and metabolic fate.
The fluorine atom at the C4 position of the phenol (B47542) ring in 2-Amino-5-(difluoromethoxy)-4-fluorophenol exerts a strong electron-withdrawing effect due to its high electronegativity (3.98 on the Pauling scale). tandfonline.com This electronic perturbation can alter the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group, which in turn can affect ionization at physiological pH and influence binding interactions with target proteins.
A primary reason for incorporating fluorine is to enhance metabolic stability. researchgate.net Aromatic rings, particularly electron-rich phenols, are often susceptible to oxidation by cytochrome P450 enzymes. chemrxiv.org Placing a fluorine atom at a potential site of metabolism can block this process because the carbon-fluorine (C-F) bond is significantly stronger (bond energy ~112 kcal/mol) than a carbon-hydrogen (C-H) bond (~98 kcal/mol). researchgate.net This resistance to metabolic attack can increase the bioavailability and duration of action of a drug. tandfonline.com While monofluorination in some scaffolds has not always led to improved metabolic stability, it remains a key strategy in drug design. researchgate.netnih.gov Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius (1.47 Å for F vs. 1.20 Å for H), generally causes minimal steric hindrance at the receptor binding site. researchgate.nettandfonline.com
| Property | Fluorine (F) | Hydrogen (H) | Reference |
|---|---|---|---|
| Van der Waals Radius | 1.47 Å | 1.20 Å | tandfonline.com |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 | tandfonline.com |
| Bond Energy (C-X) | ~112 kcal/mol | ~98 kcal/mol | researchgate.net |
Impact of Amino and Hydroxyl Group Modifications on Biological Profiles
The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring are critical functional moieties that often play a direct role in a molecule's biological activity. They can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding pockets of enzymes or receptors. researchgate.net
Modification of these groups is a standard approach in SAR studies. For example, in studies of similar phenolic scaffolds like 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, modifications to these groups were crucial for optimizing potency and selectivity as enzyme inhibitors. nih.gov The phenolic hydroxyl group is particularly important, and its presence is often essential for activity in various classes of phenolic compounds. researchgate.netnih.gov
Altering the amino group, for instance through alkylation or acylation, can change the molecule's basicity, steric profile, and hydrogen bonding capacity. Such changes can modulate binding affinity and selectivity for a given biological target. Similarly, modification of the hydroxyl group, such as conversion to an ether or ester, eliminates a key hydrogen bond donor and significantly alters the compound's electronic properties and potential for metabolism. These modifications can also lead to changes in intracellular signaling and protein-protein interactions. mdpi.com The specific biological profile of derivatives is thus highly dependent on the nature and integrity of these two functional groups.
Correlation of Computational Data with Observed Biological Activity
Computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides powerful tools for understanding and predicting the biological activity of compounds like fluorinated phenols. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com
For phenolic compounds, QSAR studies often utilize quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). researchgate.net These descriptors quantify various electronic and structural properties of the molecules. The goal is to build a predictive model that can estimate the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. scholarsresearchlibrary.com
The process involves optimizing the 3D geometries of the molecules and calculating descriptors that encode information about their reactivity, shape, and intermolecular interactions. researchgate.net These calculated parameters are then correlated with experimentally observed biological data (e.g., enzyme inhibition, cytotoxicity) using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). scholarsresearchlibrary.comresearchgate.net For fluorinated compounds, computational studies can effectively model the impact of fluorine substitution on properties like chemical stability and reactivity. emerginginvestigators.org Successful QSAR models can reveal which molecular properties are most critical for activity, providing valuable insights into the mechanism of action and facilitating the design of more potent and selective compounds. nih.gov
| Descriptor | Abbreviation | Description | Reference |
|---|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | E-HOMO | Relates to the molecule's ability to donate electrons. | scholarsresearchlibrary.com |
| Energy of the Lowest Unoccupied Molecular Orbital | E-LUMO | Relates to the molecule's ability to accept electrons. | scholarsresearchlibrary.com |
| Dipole Moment | μ | Measures the overall polarity of the molecule. | nih.gov |
| Log P | logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | nih.gov |
| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability. | nih.gov |
| Mulliken Charges | - | Describes the partial atomic charges on each atom in the molecule. | emerginginvestigators.org |
Applications in Advanced Materials and Chemical Technology
Use as Building Blocks for Specialty Chemicals and Intermediates
The strategic placement of reactive functional groups—hydroxyl, amino, and the fluorine substituents—on the aromatic ring of 2-Amino-5-(difluoromethoxy)-4-fluorophenol makes it a highly versatile intermediate in organic synthesis. The amino and hydroxyl groups are nucleophilic and can readily participate in a wide range of chemical transformations, serving as handles to construct more complex molecular frameworks.
The presence of the difluoromethoxy (-OCF₂H) group is particularly noteworthy. This moiety is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group. In the broader context of medicinal chemistry and agrochemical research, the incorporation of a difluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in proprietary research and development.
The synthetic utility of analogous aminofluorophenols is well-established. For instance, compounds with similar structures are precursors in the synthesis of benzoxazoles and other heterocyclic systems. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and specialty polymers. The chemical reactivity of this compound would allow for its integration into such synthetic pathways, leading to novel compounds with potentially enhanced properties due to the presence of the difluoromethoxy group.
Table 1: Potential Reactions for this compound as a Chemical Intermediate
| Reaction Type | Reactant | Potential Product Class |
| Acylation | Acid chloride, Anhydride | Amides, Esters |
| Alkylation | Alkyl halide | Secondary amines, Ethers |
| Diazotization | Nitrous acid | Diazonium salts (versatile intermediates) |
| Cyclocondensation | Carboxylic acid, Aldehyde | Benzoxazoles, Benzoxazines |
| Buchwald-Hartwig Amination | Aryl halide | Diaryl amines |
| Etherification | Alkyl halide | Aryl ethers |
Development of Fluorescent Dyes and Chemosensors
The inherent electronic properties of the aminophenol scaffold, combined with the electron-withdrawing nature of the fluorine and difluoromethoxy substituents, make this compound an attractive candidate for the development of novel fluorophores. The amino group can act as an electron donor, and its interaction with the rest of the π-system can be modulated to fine-tune the photophysical properties of resulting dyes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts.
While specific fluorescent dyes derived directly from this compound are not prominently featured in academic literature, the general principles of fluorophore design support its potential in this area. By reacting the amino or hydroxyl group with other chromophoric or auxochromic moieties, it is conceivable to construct a variety of fluorescent probes. The fluorine and difluoromethoxy groups can enhance the photostability and influence the solid-state packing of the dye molecules, which is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs).
Metal Ion Sensing Applications
A significant application of fluorescent dyes is in the development of chemosensors, which are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their optical properties. The amino and hydroxyl groups of this compound are capable of acting as a chelating unit for metal ions.
The binding of a metal ion to this chelating site can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence. This change can manifest as an enhancement ("turn-on" sensor) or a quenching ("turn-off" sensor) of the fluorescence signal. The selectivity of such a sensor for a particular metal ion can be engineered by modifying the structure of the molecule to create a binding pocket that is sterically and electronically complementary to the target ion.
The difluoromethoxy group could play a role in modulating the binding affinity and selectivity of a chemosensor derived from this compound. Its electronic influence on the aromatic ring can affect the acidity of the phenolic proton and the basicity of the amino group, thereby influencing the strength of the coordination to a metal center.
Table 2: Potential Metal Ion Sensing Mechanisms
| Sensing Mechanism | Description |
| Photoinduced Electron Transfer (PET) | Metal ion binding suppresses the quenching of fluorescence by the lone pair of electrons on the nitrogen atom, leading to a "turn-on" response. |
| Intramolecular Charge Transfer (ICT) | Coordination of a metal ion alters the electron density distribution in the excited state, causing a shift in the emission wavelength. |
| Chelation Enhanced Fluorescence (CHEF) | The rigidity of the molecule increases upon metal ion binding, reducing non-radiative decay pathways and enhancing fluorescence intensity. |
| Förster Resonance Energy Transfer (FRET) | The binding of a metal ion could induce a conformational change that alters the distance between a donor and an acceptor fluorophore. |
Although detailed research findings on chemosensors specifically derived from this compound are scarce, the foundational principles of chemosensor design and the known reactivity of similar aminophenols provide a strong basis for its potential in creating selective and sensitive probes for various metal ions. Further research in this area could lead to the development of novel analytical tools for environmental monitoring, biological imaging, and industrial process control.
Future Perspectives and Emerging Research Avenues
Novel Synthetic Routes and Sustainable Chemistry for Analog Preparation
The future synthesis of analogs of 2-Amino-5-(difluoromethoxy)-4-fluorophenol is geared towards methods that are not only efficient but also environmentally conscious. Researchers are exploring novel strategies to create a diverse range of derivatives. These approaches often focus on modifying core structures to enhance biological activity or other desirable properties.
One promising direction is the use of multi-component reactions in a solvent-less "Grindstone" method, which can be catalyzed by substances like CuCl₂·2H₂O to produce complex molecules like tetrahydropyrimidine (B8763341) derivatives in a single step. mdpi.com Another area of interest is the development of straightforward synthetic pathways for fluorinated analogs of bioactive molecules, such as amino sugars, by employing techniques like titanium-mediated aldol (B89426) additions. researchgate.net Such strategies could be adapted for the synthesis of this compound analogs, potentially leading to more cost-effective and sustainable manufacturing processes.
| Synthetic Strategy | Potential Application for Analogs | Key Advantages |
| Multi-component "Grindstone" Method | One-pot synthesis of complex heterocyclic derivatives. | Solvent-free, potentially higher yield, reduced waste. |
| Titanium-Mediated Aldol Addition | Creation of fluorinated analogs with high stereoselectivity. researchgate.net | Good yields, excellent diastereoselectivities. researchgate.net |
| Facile Synthesis from Precursors | Derivatization from related aminophenols to create functionalized molecules like benzoxazoles. ossila.com | Utilizes readily available starting materials. researchgate.net |
Advanced Computational Modeling and Machine Learning in Rational Molecular Design
Computational tools are revolutionizing how new drug candidates are designed. By using advanced modeling and machine learning, scientists can predict the properties of molecules before they are ever synthesized in a lab, saving significant time and resources. rsc.orgnih.gov
Machine learning models, such as artificial neural networks and multilayer perceptrons, can be trained on existing chemical data to predict the biological activity and physical properties of new molecular structures. rsc.orgrsc.org For instance, these models can analyze how different substituents on a molecule, like the amino and alkyl groups, affect its antioxidant performance. rsc.org This "in silico" approach allows for the rational design of novel derivatives of this compound with optimized characteristics. nih.govnih.gov By exploring the chemical latent space with variational autoencoders, researchers can generate novel molecules with desired properties, such as specific kinase inhibition, and guide the synthesis of the most promising candidates. chapman.edu
| Computational Technique | Application in Molecular Design | Potential Outcome for Derivatives |
| Machine Learning (e.g., MLP, ANN) | Predicting antioxidant activity and solubility parameters. rsc.orgrsc.org | Design of derivatives with enhanced efficacy and better physical properties. |
| Variational Autoencoders | Generating novel molecular structures with targeted activity (e.g., kinase inhibition). chapman.edu | Discovery of new therapeutic agents with high specificity. |
| Molecular Dynamics Simulations | Down-selecting beneficial mutations for enzyme variants. nih.gov | Engineering biocatalysts for more efficient synthesis of the compound or its derivatives. |
Exploration of New Biological Targets and Therapeutic Areas
The unique chemical structure of this compound, particularly the arrangement of its amino and hydroxyl groups, makes it a valuable precursor for synthesizing various heterocyclic compounds, such as benzoxazoles and benzoxazines. ossila.com These molecular scaffolds are known to be active in a range of biological pathways, suggesting that derivatives of this compound could have significant therapeutic potential.
Preliminary research into related aminophenol structures has shown that they can be used to create metal complexes with cytotoxic activity against human cancer cells. ossila.com Furthermore, the introduction of amino acid moieties to similar chemical backbones has been explored to create linkers for developing new bioactive agents, with initial studies indicating low toxicity for the resulting derivatives. rsc.org This opens the door to exploring derivatives of this compound for applications in oncology and as components in more complex drug delivery systems.
| Potential Therapeutic Area | Rationale Based on Analogous Compounds | Example of Related Compound Activity |
| Oncology | Precursor to benzoxazoles and metal complexes with known cytotoxic effects. ossila.com | A heteroleptic tin(IV) complex with 2-amino-4-fluorophenol (B1270792) showed in vitro cytotoxicity. ossila.com |
| Drug Delivery/Linker Chemistry | Amino acid derivatives of similar structures show low toxicity, making them suitable as linkers. rsc.org | Synthesis of 2(5H)-furanone derivatives with amino acid linkers for connecting to other bioactive moieties. rsc.org |
| Fluorescent Probes | Used as a building block for fluorescent dyes. ossila.com | A fluorescent benzoxazine (B1645224) derivative was synthesized from 2-amino-4-fluorophenol. ossila.com |
Integration with High-Throughput Screening Platforms for Derivative Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. mdpi.comazolifesciences.com Integrating derivatives of this compound into HTS platforms would dramatically accelerate the identification of new lead compounds.
Modern HTS systems utilize a variety of technologies, from fluorescence polarization (FP) assays that measure molecular interactions to high-content imaging systems that can visualize cellular responses. cuanschutz.edunih.gov These platforms can screen hundreds of thousands of compounds per day in miniaturized formats, such as 384- or 1536-well plates. mdpi.comcuanschutz.edu By creating a diverse library of derivatives of this compound and subjecting it to HTS campaigns, researchers can efficiently probe numerous biological targets and identify promising candidates for further development. nih.gov
| HTS Technology | Principle of Operation | Application for Derivative Screening |
| Fluorescence Polarization (FP) | Measures changes in the rotation of fluorescently labeled molecules upon binding to a target. nih.gov | Screening for inhibitors of protein-protein interactions or enzyme activity. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes. cuanschutz.edu | Assessing effects on cell viability, morphology, or specific signaling pathways in 2D or 3D cell cultures. cuanschutz.edu |
| Fiber-Optic Array Scanning (FAST) | Ultra-high-throughput screening of bead-based libraries at rates of millions of compounds per minute. nih.gov | Rapidly screening massive combinatorial libraries of derivatives against protein targets. nih.gov |
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-5-(difluoromethoxy)-4-fluorophenol, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves sequential functionalization of the phenol core. A common approach includes:
Nitro Reduction : Starting with a nitro-substituted precursor (e.g., 4-(difluoromethoxy)-2-fluoro-5-nitroaniline), reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
Etherification : Introduce the difluoromethoxy group via nucleophilic substitution (e.g., reacting with chlorodifluoromethane under basic conditions) .
Optimization Strategies :
- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) for reduction efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Advanced: How do the electronic effects of the difluoromethoxy and amino groups influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group (σₚ ≈ 0.45 via Hammett constants), which meta-directs electrophilic substitution and stabilizes negative charges. Conversely, the amino group (-NH₂) is electron-donating (σₚ ≈ -0.66), activating ortho/para positions. Together, these groups create a polarized aromatic system, enabling regioselective reactions:
- Nucleophilic Aromatic Substitution (NAS) : Fluorine at the 4-position is activated for displacement by amines or thiols under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
- Contradiction Resolution : Conflicting reactivity data may arise from solvent polarity effects; dielectric constant (ε) > 20 enhances NAS rates by stabilizing transition states .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Identifies fluorine environments (δ ≈ -120 ppm for -OCF₂H, -140 ppm for aromatic F) .
- ¹H NMR : Amino protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons split due to J coupling (J₃,4 ≈ 8 Hz) .
- LC-MS : Confirms molecular weight (MW 193.12 g/mol) and purity (>97% via peak integration) .
- IR Spectroscopy : Detects O-H stretches (3200–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced: What strategies can resolve contradictions in biological activity data across studies involving this compound?
Answer:
Contradictions often stem from assay variability or impurity profiles . Mitigation strategies include:
Purity Validation : Use HPLC-UV/ELSD to quantify trace impurities (e.g., regioisomers from incomplete substitution) .
Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm IC₅₀ consistency.
Targeted Mutagenesis : Compare binding to wild-type vs. mutant enzymes (e.g., BACE1) to isolate substituent effects .
Meta-Analysis : Apply QSAR models incorporating logP, polar surface area, and Hammett σ values to reconcile activity trends .
Basic: What purification methods are suitable for this compound post-synthesis?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for isomers separation (Rf ≈ 0.4).
- Acid-Base Extraction : Adjust pH to 5–6 (pKa ~4.8 for phenol) to precipitate the compound from aqueous layers .
Advanced: How can molecular modeling predict interactions between this compound and biological targets like BACE1?
Answer:
Docking Studies : Use AutoDock Vina to simulate binding to BACE1’s active site (PDB: 2IQG). The difluoromethoxy group’s hydrophobicity may occupy the S3 subpocket .
MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the amino group and Asp32/Asp228 residues.
Free Energy Calculations : Apply MM-PBSA to compare binding affinities with fluorinated analogs (e.g., -OCF₃ vs. -OCF₂H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
